REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:9])([F:8])[C:5]([NH2:7])=[O:6].I[CH2:11][CH2:12][CH2:13][CH2:14][C:15]#[CH:16].[Cl-].[NH4+]>CN(C=O)C.CCOCC>[F:3][C:4]([F:9])([F:8])[C:5]([NH:7][CH2:16][CH2:15][CH2:14][CH2:13][C:12]#[CH:11])=[O:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.99 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
ICCCCC#C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (eluent; hexane-ethyl acetate mixed solvent)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NCCCCC#C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 65.4% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |